3-Methylhexane

Description

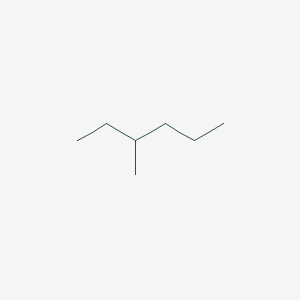

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXXKKOSFGPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044334 | |

| Record name | 3-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Aldrich MSDS] | |

| Record name | Hexane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

61.5 [mmHg] | |

| Record name | 3-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-34-4, 70024-92-9 | |

| Record name | 3-Methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C7-8-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3ZK6L6VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylhexane molecular structure and formula

An In-depth Technical Guide to 3-Methylhexane: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a branched-chain alkane that serves as a foundational molecule in various scientific disciplines. While seemingly simple, its structural nuances, particularly its chirality, offer significant insights for professionals in organic synthesis, materials science, and drug development. This document moves beyond basic data, delving into the causality behind its properties and the practical implications for its application in a research setting.

Core Molecular Architecture: Formula, Structure, and Stereoisomerism

This compound is a saturated hydrocarbon and a structural isomer of heptane. Its fundamental properties are dictated by its specific arrangement of atoms.

Molecular and Structural Formula

The molecular formula for this compound is C₇H₁₆ , indicating it is composed of seven carbon atoms and sixteen hydrogen atoms.[1] Its structure consists of a six-carbon hexane chain as the backbone, with a single methyl group (–CH₃) substituent located on the third carbon atom.[2] This branching is the primary differentiator from its linear isomer, n-heptane.

The condensed structural formula is CH₃CH₂CH(CH₃)CH₂CH₂CH₃.[3]

Caption: Standard workflow for safely handling flammable liquids like this compound.

Conclusion

This compound is more than a simple isomer of heptane; it is a molecule that embodies key principles of organic chemistry, from structural isomerism and stereochemistry to its application as a model system in advanced catalysis and combustion science. For researchers in drug development, it serves as a fundamental example of how simple alkyl branching can influence molecular properties, a concept that is routinely exploited in the design of next-generation therapeutics. A thorough understanding of its structure, properties, and safe handling is essential for its effective and responsible use in a scientific setting.

References

-

This compound, (-)- | C7H16 | CID 13800357 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Draw the structure of this compound. - Filo. (2025, June 16). Retrieved January 14, 2026, from [Link]

-

This compound | C7H16 | CID 11507 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Give different Enantiomers of 3-methyl hexane. - Brainly.in. (2023, March 9). Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet this compound, 99% - Exposome-Explorer. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-methyl hexane, 589-34-4 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

-

Safety data sheet - this compound. (2023, January 31). Retrieved January 14, 2026, from [Link]

-

Enantiomers of 3‐methylhexane. - ResearchGate. (2024, April). Retrieved January 14, 2026, from [Link]

-

How to prove this compound is chiral while 3-methylpentane - Quora. (2019, December 25). Retrieved January 14, 2026, from [Link]

-

C7H16 infrared spectrum of this compound - Doc Brown's Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

C7H16 this compound 1H proton nmr spectrum - Doc Brown's Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

C7H16 C-13 nmr spectrum of this compound - Doc Brown's Chemistry. (2025, November 5). Retrieved January 14, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). Retrieved January 14, 2026, from [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design - PubMed. (2018, November 1). Retrieved January 14, 2026, from [Link]

-

[Application of methyl in drug design] - PubMed. (2013, August). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide on (R)-3-methylhexane and (S)-3-methylhexane Enantiomers

Introduction: The Significance of Chirality in Scientific Endeavors

In the realm of molecular science, the concept of chirality—a property where a molecule is non-superimposable on its mirror image—stands as a fundamental pillar, particularly in the fields of pharmacology and materials science.[1][2] These non-superimposable mirror images are known as enantiomers.[2] While enantiomers share identical physical and chemical properties in an achiral environment, their interactions within a chiral environment, such as a biological system, can differ dramatically.[2] This divergence in biological activity is a critical consideration in drug development, as one enantiomer of a chiral drug may exhibit therapeutic effects while the other could be inactive or even toxic.[3][4][5]

3-methylhexane, a simple branched alkane and an isomer of heptane, serves as an excellent model for understanding the implications of chirality.[6][7] Its structure contains a chiral center at the third carbon atom, leading to the existence of two distinct enantiomers: (R)-3-methylhexane and (S)-3-methylhexane.[6][8] Although seemingly simple, the stereochemistry of these aliphatic hydrocarbons presents unique challenges and opportunities in synthesis, separation, and analysis.[9] This guide provides a comprehensive technical overview of the synthesis, properties, and analysis of (R)- and (S)-3-methylhexane, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Chiral Separation of this compound Enantiomers

The preparation of enantiomerically pure this compound is not a trivial task and typically involves two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to selectively create one enantiomer over the other. Chiral catalysts or auxiliaries are often employed to guide the reaction pathway towards the desired stereoisomer.[1][10] While highly elegant, the development of stereoselective methods for simple alkanes can be complex and may not always be the most cost-effective approach for large-scale production.[4]

Resolution of Racemic Mixtures: This is a more common and often more practical method for obtaining pure enantiomers.[4] A racemic mixture, which contains equal amounts of both enantiomers, is subjected to a separation technique that can differentiate between the (R) and (S) forms.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analytical and preparative separation of enantiomers.[11][12] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[11][13] Cyclodextrin-based CSPs, for instance, are known to be effective in resolving a wide range of chiral compounds, including hydrocarbons.[9][11] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with the stability of these complexes dictating the elution order.[13]

Physicochemical Properties of (R)- and (S)-3-Methylhexane

In an achiral environment, the enantiomers of this compound exhibit identical physical properties. However, their interaction with plane-polarized light, a chiral probe, is distinct. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). It is important to note that the R/S designation is based on the Cahn-Ingold-Prelog priority rules and does not directly correlate with the direction of optical rotation.[14]

| Property | (S)-3-methylhexane | (R)-3-methylhexane | Racemic this compound |

| CAS Number | 6131-24-4[6][14] | 78918-91-9[6][15] | 589-34-4[16][17] |

| Molecular Formula | C₇H₁₆[14][16] | C₇H₁₆[15] | C₇H₁₆[16] |

| Molecular Weight | 100.20 g/mol [14][16] | 100.20 g/mol [15] | 100.20 g/mol [16][17] |

| Boiling Point | ~91-92 °C (364-365 K)[18][19] | Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture. | 91 °C[17] |

| Melting Point | -119 °C (154.15 K)[18][20] | Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture. | -119 °C[17] |

| Density | ~0.687 g/mL at 25 °C[18] | Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture. | 0.687 g/mL at 25 °C[17] |

| Refractive Index | n20/D 1.388[18] | Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture. | n20/D 1.388[17] |

| Optical Rotation | (+)[14] | (-)[15] | 0 (racemic mixture) |

Stereospecific Analysis of this compound Enantiomers: A Detailed Protocol

The accurate determination of the enantiomeric composition of a this compound sample is crucial for quality control and research purposes. Chiral gas chromatography is the method of choice for this analysis.

Experimental Protocol: Enantiomeric Analysis by Chiral Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is required.

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as hexane or pentane, to an appropriate concentration for GC analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 2 °C/minute to 100 °C. The final temperature is held for 10 minutes. (Note: This is a starting point and may require optimization).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks. The peak area of each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100.

Causality Behind Experimental Choices:

-

Chiral Column: The use of a chiral stationary phase is the cornerstone of this method, as it provides the necessary enantioselective interactions for separation.

-

Temperature Program: A slow temperature ramp is often necessary to achieve baseline resolution of the enantiomers of volatile compounds like this compound.

-

FID Detector: The flame ionization detector is highly sensitive to hydrocarbons and provides a robust and linear response.

Workflow Diagram:

Caption: Workflow for the enantiomeric analysis of this compound by chiral GC.

Pharmacological Relevance and Industrial Applications

While this compound itself is not a known therapeutic agent, the study of its enantiomers provides valuable insights into the broader principles of stereochemistry in drug action.[2] The differential biological activity of enantiomers is a well-established phenomenon.[21][22] For instance, in many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive, have a different activity, or even be toxic.[2][5]

In an industrial context, chiral alkanes and their derivatives can serve as important building blocks or "chiral pools" for the synthesis of more complex chiral molecules.[10] this compound can also be used as a model compound in various chemical studies, such as hydrocarboxylation and oxygenation reactions.[17] Furthermore, understanding the behavior of simple chiral molecules like this compound is relevant in fields like atmospheric chemistry, where it can be used to study the degradation of volatile organic compounds.[7]

Conclusion

The enantiomers of this compound, (R)- and (S)-3-methylhexane, serve as a fundamental illustration of the profound impact of stereochemistry in the molecular sciences. While their direct applications may be limited, their study provides an invaluable platform for understanding the principles of chiral synthesis, separation, and analysis—techniques that are at the forefront of modern drug discovery and development. A thorough understanding of the distinct properties and behaviors of enantiomers is indispensable for any scientist working in these fields, ensuring the development of safer and more effective chemical entities.

References

-

PubChem. (S)-3-Methylhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (-)-3-Methylhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantiomers of 3‐methylhexane. Retrieved from [Link]

-

Wikipedia. (2023). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (S)-(+)-3-methylhexane (CAS 6131-24-4). Retrieved from [Link]

-

NIST. (n.d.). (S)-(+)-3-methylhexane. National Institute of Standards and Technology. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr. Retrieved from [Link]

-

ResearchGate. (2013). 3-Methyl-6-(Prop-1-en-2-yl)Cyclohex-3-ene-1,2-diol: the Importance of Functional Groups for Antiparkinsonian Activity. Retrieved from [Link]

-

Quora. (2019). How to prove this compound is chiral while 3-methylpentane. Retrieved from [Link]

-

ResearchGate. (2005). Industrial Applications of Chiral Auxiliaries. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 3-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

YouTube. (2021). How to Write the Structure for this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 3-phenyl-3-methyl hexane.

-

ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

Study.com. (n.d.). Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3... Retrieved from [Link]

-

Medium. (2020). Properties and Uses of Chiral Molecules. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). The Role of Chiral Catalysts in Modern Organic Synthesis. Retrieved from [Link]

-

Chiralpedia. (2024). Chiral Chemistry in Everyday Life: Hidden Handedness Around Us. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]

-

SlideShare. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

-

MDPI. (2024). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. medium.com [medium.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. This compound, (+)- | C7H16 | CID 638046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, (-)- | C7H16 | CID 13800357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | C7H16 | CID 11507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound | 589-34-4 [chemicalbook.com]

- 19. (S)-(+)-3-methylhexane [webbook.nist.gov]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Introduction: Elucidating the Structure of a Simple Branched Alkane

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylhexane

This compound (C₇H₁₆) is a saturated, branched-chain alkane, one of the nine structural isomers of heptane. As a simple aliphatic hydrocarbon, it serves as a fundamental model for understanding the structural complexities that arise from alkyl branching. While devoid of traditional functional groups, its specific arrangement of atoms imparts a unique spectroscopic signature. For researchers in petrochemistry, materials science, and drug development, the precise identification and differentiation of such isomers are paramount. This guide provides a detailed analysis of this compound using the three core pillars of organic structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, interpret the resulting spectra with field-proven insights, and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the carbon and hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a strong magnetic field.[1] For a molecule like this compound, which lacks chromophores or highly polar bonds, NMR is the most powerful tool for unambiguous identification.

¹³C NMR Spectroscopy: Mapping the Unique Carbon Environments

The ¹³C NMR spectrum reveals each unique carbon environment within a molecule. Due to the asymmetric nature of this compound, with a chiral center at the third carbon, all seven carbon atoms are chemically non-equivalent.[2] This lack of symmetry is a key identifying feature, predicting the appearance of seven distinct signals in the ¹³C NMR spectrum.[2] All signals are found in the upfield region (approximately 10-40 ppm), which is characteristic of sp³-hybridized carbons in alkanes.[2]

Expert Interpretation: The chemical shift of each carbon is influenced by its local electronic environment. Carbons that are more substituted (methine > methylene > methyl) and those closer to the branching point tend to appear further downfield (higher ppm). The assignments below are based on empirical data and established chemical shift prediction models.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Assigned Carbon | Chemical Shift (δ) in ppm | Multiplicity (DEPT) | Rationale |

| C1 (CH₃) | 14.47 | CH₃ | Terminal methyl group, furthest from the branch. |

| C2 (CH₂) | 29.68 | CH₂ | Methylene group adjacent to the terminal methyl. |

| C3 (CH) | 34.36 | CH | Methine carbon, the point of branching, most downfield. |

| C4 (CH₂) | 39.20 | CH₂ | Methylene group on the longer chain, adjacent to the branch. |

| C5 (CH₂) | 20.34 | CH₂ | Methylene group, beta to the branch point. |

| C6 (CH₃) | 11.45 | CH₃ | Terminal methyl on the shorter ethyl branch. |

| C7 (CH₃-branch) | 19.24 | CH₃ | Methyl group directly attached to the chiral center. |

Data sourced from PubChem and Spectral Database for Organic Compounds (SDBS).[3]

Caption: Molecular structure of this compound with carbon numbering.

¹H NMR Spectroscopy: The Complexity of Proton Signals

The ¹H NMR spectrum of this compound is significantly more complex than its ¹³C spectrum. While a simplified analysis might predict seven sets of proton signals, the presence of a stereocenter at C3 renders the adjacent methylene protons (at C2 and C4) diastereotopic.[4] This means they are chemically non-equivalent and should, in principle, give rise to separate signals and couple with each other. This results in a spectrum with many overlapping multiplets, all confined to the narrow, upfield alkane region (typically 0.8-1.6 ppm).[4]

Expert Interpretation: The key to deciphering the ¹H NMR spectrum of a branched alkane is to focus on the integration and general multiplet patterns rather than resolving every single coupling constant.

-

Methyl Groups (CH₃): These typically appear as triplets (if next to a CH₂) or doublets (if next to a CH). In this compound, we expect two triplets and one doublet.

-

Methylene Groups (CH₂): These appear as complex multiplets due to coupling with multiple, non-equivalent neighboring protons.

-

Methine Group (CH): The single proton at the branch point (C3) will also be a complex multiplet, as it couples to protons on C2, C4, and C7.

Table 2: Predicted ¹H NMR Signals for this compound

| Assigned Protons | Approx. Chemical Shift (δ) in ppm | Predicted Multiplicity | Integration |

| H1 (on C1) | ~0.9 | Triplet | 3H |

| H6 (on C6) | ~0.9 | Triplet | 3H |

| H7 (on C7) | ~0.85 | Doublet | 3H |

| H2, H4, H5 | ~1.2-1.4 | Complex Multiplets | 6H |

| H3 (on C3) | ~1.1-1.3 | Complex Multiplet | 1H |

Note: The actual spectrum shows significant signal overlap in the 1.1-1.4 ppm region.[4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR protocol ensures sample purity, proper instrument calibration, and correct parameter selection.

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for the chemical shift scale.[2][4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or solvent peak.

-

-

¹³C NMR Acquisition:

-

Select a standard proton-decoupled ¹³C experiment. Decoupling collapses the C-H splitting, ensuring each unique carbon appears as a single sharp line, which simplifies the spectrum.[2]

-

Set the spectral width to cover the expected range (e.g., 0-50 ppm for an alkane).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 128 scans or more, as ¹³C has a low natural abundance of 1.1%).[5]

-

-

¹H NMR Acquisition:

-

Select a standard ¹H experiment.

-

Set the spectral width to cover the expected range (e.g., 0-2 ppm).

-

A small number of scans (e.g., 8 or 16) is usually sufficient due to the high sensitivity of the ¹H nucleus.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratio of protons in each environment.

-

Infrared (IR) Spectroscopy: Probing C-H Vibrations

IR spectroscopy is a rapid and effective method for identifying the types of bonds present in a molecule. For an alkane like this compound, the spectrum is relatively simple, characterized exclusively by carbon-hydrogen and carbon-carbon bond vibrations.[6][7] The diagnostic value lies in confirming the presence of a saturated hydrocarbon framework and, crucially, the absence of other functional groups.[8]

Expert Interpretation: The IR spectrum of an alkane is defined by two main regions:

-

C-H Stretching Region (2850-3000 cm⁻¹): All sp³ C-H bonds absorb in this range. The presence of strong, sharp peaks just below the 3000 cm⁻¹ dividing line is a definitive marker for an alkane.[8][9]

-

C-H Bending Region (1350-1470 cm⁻¹): These absorptions correspond to the scissoring and bending motions of CH₂ and CH₃ groups.[7][8] The region below 1300 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of C-C stretching and other bending vibrations that are unique to the specific molecule.[7][8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Significance |

| 2975 - 2845 | Strong | C-H Stretching (sp³) | Confirms the presence of methyl (CH₃) and methylene (CH₂) groups.[8] |

| 1480 - 1440 | Medium | CH₂ Bending (Scissoring) | Characteristic of methylene groups in the alkane chain.[8] |

| 1385 - 1370 | Medium-Weak | CH₃ Bending (Symmetrical) | Characteristic of methyl groups.[8] |

Data sourced from NIST Chemistry WebBook and other organic chemistry resources.[8][10]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common technique for liquid samples that requires minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.[11] Record a background spectrum of the empty crystal. This is a critical self-validating step, as the instrument software will automatically subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination of subsequent samples.

-

Mass Spectrometry: Mapping the Fragmentation Pattern

Mass spectrometry (MS) bombards a molecule with electrons, causing it to ionize and break apart into charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides information about the molecule's molar mass and structural features.[12] For branched alkanes, fragmentation preferentially occurs at the branching point to form more stable secondary or tertiary carbocations.[13][14]

Expert Interpretation: The mass spectrum of this compound (molar mass = 100.20 g/mol ) will show a small molecular ion peak (M⁺) at m/z = 100.[3][15] Alkanes often have weak molecular ion peaks due to their propensity for fragmentation.[14] The most significant fragments arise from the cleavage of C-C bonds adjacent to the C3 methine group.

-

Molecular Ion (M⁺): m/z = 100. Confirms the molecular weight.

-

Loss of a Methyl Group (M-15): m/z = 85. Resulting from the loss of a CH₃• radical.

-

Loss of an Ethyl Group (M-29): m/z = 71. From the loss of a CH₃CH₂• radical.[15]

-

Loss of a Propyl Group (M-43): m/z = 57. From the loss of a CH₃CH₂CH₂• radical.[15]

-

Propyl Cation: m/z = 43. This is often a very abundant peak in alkanes.[15]

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Relative Abundance | Rationale of Formation |

| 100 | [C₇H₁₆]⁺• | Low | Molecular Ion (M⁺) |

| 85 | [C₆H₁₃]⁺ | Moderate | Loss of CH₃• radical (M-15) |

| 71 | [C₅H₁₁]⁺ | High | Loss of C₂H₅• radical (M-29) |

| 57 | [C₄H₉]⁺ | High | Loss of C₃H₇• radical (M-43) |

| 43 | [C₃H₇]⁺ | Base Peak (100%) | Propyl cation, a very stable fragment.[15] |

Data sourced from NIST Chemistry WebBook and PubChem.[3][16]

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for volatile compounds like this compound, as the GC separates the sample from any impurities before it enters the mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent (e.g., hexane or dichloromethane).

-

-

Instrument Setup (GC):

-

Install a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or HP-5ms).

-

Set up a temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C. This ensures separation of any potential isomers or impurities based on their boiling points.

-

Set the injector temperature to ~250°C and use helium as the carrier gas.

-

-

Instrument Setup (MS):

-

Set the ion source to Electron Ionization (EI) mode at the standard 70 eV. This energy level is standardized across libraries, allowing for direct comparison of the fragmentation pattern to databases like NIST.[16]

-

Set the mass analyzer to scan a range of m/z values (e.g., 35-200 amu).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components, and as each compound elutes from the column, it will enter the MS to generate a mass spectrum.

-

The resulting spectrum for the this compound peak can be compared against the NIST/Wiley spectral library for a statistically validated identity match.

-

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates how NMR, IR, and MS provide complementary and crucial pieces of structural information. While IR confirms its identity as a saturated alkane, and MS reveals its molecular weight and branching pattern, it is NMR that unambiguously defines its unique carbon-hydrogen framework. Together, these techniques provide a self-validating system for the positive identification and characterization of this compound, a foundational skill for professionals in chemical research and development.

References

-

PubChem. this compound | C7H16. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of this compound. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of this compound. [Link]

-

Doc Brown's Chemistry. Mass spectrum of this compound. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. this compound. National Institute of Standards and Technology. [Link]

-

Mastering Organic Chemistry. IR Spectroscopy of Alkanes Explained. [Link]

-

NIST Chemistry WebBook. Hexane, 3-methyl- IR Spectrum. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of this compound. [Link]

-

NIST Chemistry WebBook. Hexane, 3-methyl- Mass Spectrum. National Institute of Standards and Technology. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkanes. Department of Chemistry. [Link]

-

JoVE. Mass Spectrometry: Branched Alkane Fragmentation. [Link]

-

LibreTexts Chemistry. Interpreting a ¹³C NMR Spectrum. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Calgary. Mass Spectrometry - Alkanes. Department of Chemistry. [Link]

-

SpectraBase. this compound. John Wiley & Sons, Inc. [Link]

-

Chemistry Steps. NMR Spectroscopy – An Easy Introduction. [Link]

-

UCLA. WebSpectra: Problems in NMR and IR Spectroscopy. Department of Chemistry & Biochemistry. [Link]

Sources

- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C7H16 | CID 11507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hexane, 3-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Hexane, 3-methyl- [webbook.nist.gov]

Introduction: The Concept of Isomerism in Alkanes

An In-depth Technical Guide to the Isomers of Heptane: Structure, Properties, and Applications

In the realm of organic chemistry, the concept of isomerism is fundamental. Isomers are compounds that share the identical molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties.[1] Heptane, an alkane with the molecular formula C₇H₁₆, serves as a classic example of structural isomerism.[2] As a saturated hydrocarbon, it exists as nine distinct structural isomers, each possessing a unique carbon skeleton.[3][4][5]

This guide provides a comprehensive exploration of the nine isomers of heptane, delving into the causal relationships between their molecular architecture and their characteristic properties. For researchers, scientists, and drug development professionals, understanding these nuances is critical, as the choice of a solvent or starting material can profoundly impact reaction kinetics, purification efficiency, and final product purity. Heptane and its isomers are widely utilized as non-polar solvents in laboratories and industrial processes, including pharmaceutical manufacturing.[6][7][8]

The Nine Structural Isomers of Heptane

The structural diversity among heptane isomers arises from variations in the carbon chain (chain isomerism). These range from a simple linear structure to highly branched configurations.[9]

n-Heptane

The straight-chain isomer, n-heptane, is the most straightforward arrangement of the C₇H₁₆ formula.[4] It serves as a foundational reference point in fuel science.

-

IUPAC Name: Heptane

-

Common Name: n-Heptane

Caption: Skeletal structure of n-Heptane.

2-Methylhexane

This isomer features a six-carbon (hexane) main chain with a single methyl group attached to the second carbon.[3]

-

IUPAC Name: 2-Methylhexane

-

Common Name: Isoheptane

Caption: Skeletal structure of 2-Methylhexane.

3-Methylhexane

Similar to its counterpart above, this isomer has a six-carbon chain, but the methyl group is positioned on the third carbon.[3] This molecule is chiral.[10]

-

IUPAC Name: this compound

Caption: Skeletal structure of this compound.

2,2-Dimethylpentane

Here, the longest carbon chain is five atoms (pentane), with two methyl groups attached to the second carbon.[3]

-

IUPAC Name: 2,2-Dimethylpentane

-

Common Name: Neoheptane

Caption: Skeletal structure of 2,2-Dimethylpentane.

2,3-Dimethylpentane

This isomer has a five-carbon chain with methyl groups on the second and third carbons.[3] This molecule is chiral.[10]

-

IUPAC Name: 2,3-Dimethylpentane

Caption: Skeletal structure of 2,3-Dimethylpentane.

2,4-Dimethylpentane

A five-carbon chain with methyl groups attached to the second and fourth carbons.[3]

-

IUPAC Name: 2,4-Dimethylpentane

Caption: Skeletal structure of 2,4-Dimethylpentane.

3,3-Dimethylpentane

This isomer features a pentane backbone with two methyl groups bonded to the third carbon.[3]

-

IUPAC Name: 3,3-Dimethylpentane

Caption: Skeletal structure of 3,3-Dimethylpentane.

3-Ethylpentane

This structure consists of a five-carbon main chain with an ethyl group attached to the third carbon.[3]

-

IUPAC Name: 3-Ethylpentane

Caption: Skeletal structure of 3-Ethylpentane.

2,2,3-Trimethylbutane

The most highly branched isomer of heptane, with a four-carbon (butane) chain and three methyl groups at the second and third positions.[3]

-

IUPAC Name: 2,2,3-Trimethylbutane

-

Common Names: Triptane, Pentamethylethane

Caption: Skeletal structure of 2,2,3-Trimethylbutane.

Structure-Property Relationships: The Impact of Branching

The variation in physical properties among heptane isomers is a direct consequence of their molecular geometry. As non-polar molecules, the primary intermolecular forces at play are van der Waals dispersion forces.[11] The strength of these forces dictates properties like the boiling point.

Boiling Point

There is an inverse relationship between the degree of branching and the boiling point of an alkane isomer.[11]

-

Causality: Increased branching results in a more compact, spherical molecular shape. This reduces the available surface area for intermolecular contact.[11] Consequently, the van der Waals forces between molecules are weaker, requiring less thermal energy to overcome, which leads to a lower boiling point.[4][11] N-heptane, with its linear shape and maximum surface area, exhibits the strongest intermolecular forces and thus the highest boiling point among the isomers. Conversely, 2,2,3-trimethylbutane, the most branched isomer, has the lowest boiling point.[9]

Octane Rating

The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in a spark-ignition engine.[12] The scale is defined by two reference points:

-

n-Heptane: Assigned an octane rating of 0 due to its high tendency to knock.[6][13]

-

Iso-octane (2,2,4-Trimethylpentane): Assigned an octane rating of 100 for its high resistance to knocking.[13][14]

-

Causality: Straight-chain alkanes like n-heptane burn very rapidly and explosively, causing engine knocking.[13] Branched isomers, in contrast, burn more slowly and in a more controlled manner, which is desirable for engine performance and longevity.[13] Generally, a higher degree of branching in an isomer's structure correlates with a higher octane rating. This chemical insight is fundamental to the refining processes that produce high-performance gasoline.

Comparative Data of Heptane Isomers

The following table summarizes key quantitative data for the nine isomers of heptane, illustrating the principles discussed above.

| Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Research Octane Number (RON) |

| n-Heptane | Heptane | 98.4 | -90.6 | 0.684 | 0 |

| 2-Methylhexane | 2-Methylhexane | 90.1 | -118.3 | 0.679 | 42.4 |

| This compound | This compound | 92.0 | -119.5 | 0.687 | 52.0 |

| 2,2-Dimethylpentane | 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 | 92.8 |

| 2,3-Dimethylpentane | 2,3-Dimethylpentane | 89.8 | -134.6 | 0.695 | 91.1 |

| 2,4-Dimethylpentane | 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 83.1 |

| 3,3-Dimethylpentane | 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 | 103.5 |

| 3-Ethylpentane | 3-Ethylpentane | 93.5 | -118.6 | 0.698 | 65.0 |

| 2,2,3-Trimethylbutane | 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 | 112.1 |

(Note: Exact values may vary slightly between sources.)

Experimental Protocols for Property Determination

The trustworthiness of scientific data hinges on standardized, validated methodologies. The properties listed above are determined through well-established experimental protocols.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This method is a common and efficient laboratory technique for determining the boiling point of a small liquid sample.[15]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of approximately 1-2 cm with the liquid sample.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the sample tube with the open end down.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil). The Thiele tube's design ensures uniform heating via convection currents.[15]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[15]

-

Cooling and Measurement: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the sample.[16]

Caption: Workflow for Boiling Point Determination.

Experimental Protocol: Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[17][18][19]

Objective: To quantify the anti-knock characteristics of a fuel under specific engine conditions.

Governing Standards:

Methodology:

-

Engine Setup: A specialized CFR engine with a variable compression ratio is prepared and calibrated according to the specific ASTM standard (D2699 for RON, D2700 for MON). The conditions for MON are more severe (higher intake temperature, higher speed) than for RON.[17][19]

-

Reference Fuels: Primary reference fuels are prepared by mixing n-heptane (0 octane) and iso-octane (100 octane) in known volumetric percentages.

-

Sample Testing: The test fuel is run in the CFR engine, and the compression ratio is adjusted until a standard level of knock intensity is achieved.

-

Bracketing: Reference fuels are then run in the engine. Two reference fuels are identified—one that produces a higher knock intensity and one that produces a lower knock intensity than the test fuel at the same compression ratio.

-

Interpolation: The octane number of the test fuel is determined by interpolating between the octane numbers and knock intensity readings of the two bracketing reference fuels. The result is the fuel's RON or MON.[17]

Relevance in Pharmaceutical Research and Development

While often associated with fuels, heptane isomers, particularly high-purity n-heptane, are critical solvents in the pharmaceutical industry.[7][20] Their utility is grounded in their specific physicochemical properties.

-

Non-Polar Solvent: Heptane is an effective non-polar solvent, making it ideal for the extraction and purification of active pharmaceutical ingredients (APIs) and intermediates from reaction mixtures.[8] It is often preferred over hexane due to its comparatively lower toxicity.[6]

-

Crystallization: It is frequently used as an anti-solvent or as a component in solvent systems for the crystallization of APIs. Its ability to be precisely mixed with polar solvents allows for fine control over solubility and crystal formation, which is crucial for achieving desired purity and polymorphic form.[7]

-

Chromatography: In preparative and analytical chromatography (e.g., HPLC), heptane is a common mobile phase component for the separation of non-polar compounds. Its low UV cutoff and volatility are advantageous in these applications.[5]

-

Toxicological Considerations: While less toxic than some other solvents like benzene, heptane is not benign. Exposure to vapors can cause central nervous system effects such as dizziness and stupor.[5] Chronic exposure can be a concern, and studies have investigated potential hepatotoxic effects.[21] Therefore, its use in pharmaceutical manufacturing requires stringent controls to limit residual solvent levels in the final drug product, guided by regulations such as the ICH Q3C guidelines.

Conclusion

The nine isomers of heptane are a powerful illustration of a core principle in chemistry: structure dictates function. The seemingly subtle differences in the arrangement of seven carbon atoms lead to a wide spectrum of physical properties, from boiling points that vary by nearly 20°C to octane ratings that span over 100 points. For scientists and researchers, this knowledge is not merely academic. It informs practical decisions daily, whether in designing a synthetic route, purifying a target molecule, or formulating a product. The causal link between molecular branching, intermolecular forces, and macroscopic properties provides a predictive framework that is essential for innovation and problem-solving in the chemical and pharmaceutical sciences.

References

- Ayalytical Instruments. (n.d.). ASTM D2699 Method for Octane Number.

- SINPAR. (n.d.). What are ASTM D2700 and ASTM D2699?.

- Vedantu. (n.d.). What are the 9 isomers of Heptane class 12 chemistry CBSE.

- ASTM International. (n.d.). Standard Test Method for Determination of Octane Number of Spark-Ignition Engine Fuels by On-Line Direct Comparison Technique.

- eralytics. (n.d.). ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

- eralytics. (n.d.). ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.

- Cargo Handbook. (n.d.). Heptane.

- Wikipedia. (n.d.). Heptane.

- askIITians. (2025, July 13). What are the 9 isomers of Heptane?.

- Fisher Scientific. (n.d.). Heptane.

- World of Molecules. (n.d.). The Octane Molecule -- Chemical and Physical Properties.

- AK Lectures. (n.d.). Isomers of Heptane.

- Quora. (2021, August 2). How to determine all the isomers of heptane?.

- Wikipedia. (n.d.). Octane rating.

- Ecolink, Inc. (n.d.). Heptane and Hexane In Gasoline.

- National Bureau of Standards. (1947). Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane.

- Kamala Chemicals. (n.d.). N-HEPTANE.

- Quora. (2016, July 6). How many isomers does heptane have?.

- Bell Chem. (2025, February 7). What is Heptane, and How is it Used?.

- Doc Brown's Chemistry. (n.d.). 9 constitutional isomers of molecular formula C7H16.

- normalheptane.com. (2025, March 8). Applications of High-Purity n-Heptane in Pharmaceuticals.

- Study.com. (n.d.). Heptane Formula, Properties & Uses.

- Goel, S. K., Rao, G. S., & Pandya, K. P. (1988). Hepatotoxic effects elicited by n-hexane or n-heptane. Journal of Applied Toxicology, 8(2), 81-84.

- Junyuan Petroleum Group. (n.d.). n-Heptane Applications Archives.

- BenchChem. (2025). The Inverse Relationship Between Molecular Branching and Boiling Points in Alkane Isomers: A Comparative Guide.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

Sources

- 1. aklectures.com [aklectures.com]

- 2. study.com [study.com]

- 3. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]

- 4. What are the 9 isomers of Heptane? - askIITians [askiitians.com]

- 5. Heptane | Fisher Scientific [fishersci.com]

- 6. Heptane - Wikipedia [en.wikipedia.org]

- 7. N-HEPTANE – Kamala Chemicals [kamalachemicals.com]

- 8. normalheptane.com [normalheptane.com]

- 9. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ecolink.com [ecolink.com]

- 13. Heptane - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 14. The Octane Molecule -- Chemical and Physical Properties [worldofmolecules.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]

- 18. ASTM D2699 - eralytics [eralytics.com]

- 19. ASTM D2700 - eralytics [eralytics.com]

- 20. n-Heptane Applications Archives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 21. Hepatotoxic effects elicited by n-hexane or n-heptane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 3-Methylhexane in Organic Solvents: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 3-methylhexane, a branched-chain alkane, in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple solubility charts to explain the underlying physicochemical principles that govern the dissolution of this nonpolar compound. By understanding these core concepts, researchers can better predict solubility behavior, select appropriate solvent systems, and optimize experimental and industrial processes.

Physicochemical Profile of this compound

This compound (C₇H₁₆) is a colorless, flammable liquid with a faint gasoline-like odor.[1][2] As a branched-chain isomer of heptane, its molecular structure significantly influences its physical properties and, consequently, its solubility.[1][3] Understanding these foundational properties is critical to comprehending its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ | [4] |

| Molecular Weight | 100.20 g/mol | [4] |

| Density | 0.687 g/mL at 25 °C | [5] |

| Boiling Point | 91-92 °C | [5] |

| Melting Point | -119 °C | [5] |

| Polarity | Nonpolar | [1] |

The defining characteristic of this compound, in the context of solubility, is its nonpolar nature.[1] The carbon-carbon and carbon-hydrogen bonds in its structure have minimal electronegativity differences, resulting in a molecule with no significant dipole moment.[6] This inherent lack of polarity is the primary determinant of its solubility behavior.

The Principle of "Like Dissolves Like": A Mechanistic Perspective

The adage "like dissolves like" is the cornerstone for predicting the solubility of non-ionic compounds like this compound.[1] This principle is rooted in the thermodynamics of mixing and the nature of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

In the case of this compound, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).[6][7] When this compound is introduced into a nonpolar organic solvent, the existing van der Waals forces between the solvent molecules are disrupted and replaced by new van der Waals forces between the this compound and solvent molecules. As these forces are of similar type and magnitude, there is no significant energetic barrier to mixing, leading to good solubility.[7][8]

Conversely, when this compound is mixed with a highly polar solvent, such as water, the strong hydrogen bonds between the water molecules are significantly more favorable than the weak van der Waals interactions that would form between water and this compound.[7][8] The energy required to break the hydrogen bonds in water is not sufficiently compensated by the formation of new, weaker interactions, resulting in very low solubility.[7][8]

Qualitative Solubility of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature, established chemical principles and qualitative reports provide a strong basis for predicting its behavior. This compound is generally soluble in or miscible with nonpolar and weakly polar organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons with similar van der Waals forces.[5][9] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Nonpolar aromatic solvents readily dissolve nonpolar alkanes.[5][9] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are weakly polar but have significant nonpolar character, allowing for dissolution of alkanes.[5][9] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | These solvents have low polarity and can effectively solvate nonpolar molecules.[5][9] |

| Ketones | Acetone | Soluble | While acetone is a polar aprotic solvent, its small size and the presence of methyl groups allow for some interaction with alkanes.[5][9] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble to Soluble | Shorter-chain alcohols are polar due to the hydroxyl group, but the alkyl chain provides some nonpolar character. Solubility is expected to be limited but present.[5][9] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor solvents for nonpolar alkanes. |

| Polar Protic Solvents | Water | Insoluble | The strong hydrogen bonding network of water excludes nonpolar molecules like this compound.[1] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given organic solvent:

-

Temperature: For the dissolution of liquids in liquids, solubility generally increases with temperature.[1] Increased thermal energy enhances the kinetic energy of the molecules, facilitating the disruption of intermolecular forces and promoting mixing.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

-

Molecular Structure (Branching): The branched structure of this compound, compared to its straight-chain isomer n-heptane, can influence its solubility. Branching can affect the packing efficiency of molecules and the surface area available for intermolecular interactions.

Experimental Determination of Solubility: A Validated Protocol

For research applications requiring precise solubility data, experimental determination is essential. The following is a generalized, self-validating protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Temperature-controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Centrifuge (optional)

Experimental Workflow

Experimental workflow for determining the solubility of this compound.

Causality and Self-Validation

-

Supersaturation Approach: Starting with a supersaturated solution and allowing it to equilibrate ensures that the final concentration represents the true solubility limit at that temperature, rather than a potentially undersaturated state.

-

Extended Equilibration Time: A long agitation period is crucial to ensure that the system has reached thermodynamic equilibrium.

-

Calibration Curve: The use of a multi-point calibration curve validates the linearity and accuracy of the analytical method.

-

Replicates: Performing the experiment in triplicate or higher provides statistical validation of the results.

Theoretical Models for Predicting Solubility

For systems where experimental data is unavailable, theoretical models can provide estimations of solubility.

-

Regular Solution Theory: This model can be used to estimate the heat of mixing and predict miscibility based on the solubility parameters of the solute and solvent.

-

Group Contribution Methods (e.g., UNIFAC): These methods estimate activity coefficients based on the functional groups present in the molecules, allowing for the prediction of phase equilibria.

The following diagram illustrates the logical relationship between molecular properties and solubility prediction:

Relationship between molecular properties and solubility prediction.

Conclusion

The solubility of this compound is fundamentally dictated by its nonpolar nature. It exhibits high solubility in nonpolar and weakly polar organic solvents due to the favorable balance of van der Waals forces. Conversely, it is insoluble in highly polar solvents like water, where the strong solvent-solvent interactions (hydrogen bonds) dominate. While quantitative data remains sparse, a strong predictive understanding can be achieved through the application of core thermodynamic principles. For precise applications, the experimental protocol outlined in this guide provides a robust framework for obtaining reliable solubility data. This understanding is critical for scientists and researchers in optimizing reaction conditions, purification processes, and formulation development involving this compound and other branched-chain alkanes.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Ethyl-3-methylhexane. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of n-heptane in water. Symbols: literature data. Line: UNIQUAC correlation. Retrieved from [Link]

-

(n.d.). 2.5 Solubility of Alkanes. Retrieved from [Link]

-

Western Oregon University. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of n-heptane in different extractants at 308 K. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). Heptane. Retrieved from [Link]

-

Journal of Chemical Education. (2001, July). Binary Solid–Liquid Phase Diagrams of Selected Organic Compounds A Complete Listing of 15 Binary Phase Diagrams. Retrieved from [Link]

-

(n.d.). n-Heptane: 142-82-5 Other 8 Isomers - Development Support Document. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The solubility of C70 in n-alkanols-1 C1-C11 over the temperature range 20–80°C. Retrieved from [Link]

-

Semantic Scholar. (1994, August 1). Solubility of C70 in Organic Solvents. Retrieved from [Link]

-

(n.d.). Expt. 5: Binary Phase Diagram CHEM 366 V-1 Binary Solid-Liquid Phase Diagram Introduction The substances that we encounter in. Retrieved from [Link]

-

PubMed. (2016, November 9). Alternatives for Conventional Alkane Solvents. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 3-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 12). 13.2: Phase Diagrams- Binary Systems. Retrieved from [Link]

-

(n.d.). Lecture 19: 11.23.05 Binary phase diagrams. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 19). 8.6: Phase Diagrams for Binary Mixtures. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (+)-. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (-)-. Retrieved from [Link]

-

ajeee. (n.d.). LIQUID-LIQUID EQUILIBRIUM STUDIES ON MODEL HYDROCARBONS REPRESENTING HEART CUT FOR CYCLOHEXANE USING INDUSTRIAL SOLVENTS Dr. R.K. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diethyl-3-methylhexane. Retrieved from [Link]

-

Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Liquid−Liquid Equilibria for Methanol + Water + Hexane Ternary Mixtures. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-3-methylhexane. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrocarbon. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. tceq.texas.gov [tceq.texas.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H16 | CID 11507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 589-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Methylhexane

Introduction: The Unseen Energetic Landscape of a Simple Alkane

In the intricate world of molecular science, a thorough understanding of a compound's energetic properties is paramount for predicting its behavior, reactivity, and potential applications. 3-Methylhexane (C₇H₁₆), a branched-chain alkane, serves as a fundamental model for larger, more complex hydrocarbons encountered in fuel development, lubricant technology, and as a non-polar solvent in various chemical processes. This technical guide provides an in-depth exploration of the core thermochemical data for this compound, offering researchers, scientists, and drug development professionals a detailed reference. We will delve into the experimentally determined and computationally calculated values for its enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, this guide will elucidate the methodologies employed to obtain these critical parameters, providing a transparent and verifiable foundation for their application in advanced research and development.

Core Thermochemical Data of this compound

The following table summarizes the key thermochemical properties of this compound at standard conditions (298.15 K and 1 bar). These values are essential for thermodynamic calculations, reaction modeling, and safety assessments.

| Thermochemical Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°ₗ | -228.7 to -226.1[1] | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°₉ | -191.2[2] | kJ·mol⁻¹ |

| Standard Molar Entropy (liquid) | S°ₗ | 309.6[1] | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity (liquid at -9.0 °C) | Cₚ | 216.7[1] | J·K⁻¹·mol⁻¹ |

| Standard Enthalpy of Combustion | ΔcH° | -4815.1 to -4812.7[1] | MJ·mol⁻¹ |

Methodologies for Determining Thermochemical Data

The acquisition of precise thermochemical data is a meticulous process that relies on both rigorous experimental techniques and sophisticated computational models. The trustworthiness of these values is directly linked to the validity of the methods employed.

Experimental Determination of Thermochemical Properties

1. Enthalpy of Formation via Combustion Calorimetry:

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is most commonly determined indirectly through its enthalpy of combustion (ΔcH°). This is because the direct formation from its constituent elements (carbon in the form of graphite and hydrogen gas) is not a feasible reaction to perform in a calorimeter. The experimental workflow is as follows:

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water and the calorimeter itself, leading to a measurable temperature increase.

-

Hess's Law as the Foundation: The enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. By knowing the standard enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the reactant can be determined.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass of high-purity this compound is weighed and placed in a sample holder within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically.

-

Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.

-

Calculation of Heat Released (q): The heat absorbed by the calorimeter and water is calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter, determined through a separate calibration experiment (e.g., by combusting a standard substance like benzoic acid).

-

Calculation of Enthalpy of Combustion (ΔcH°): The molar enthalpy of combustion is calculated from the heat released and the number of moles of this compound combusted.

-